3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Overview
Description
The compound “3-(1-methylpiperidin-4-yl)-1H-indol-5-ol” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring . This compound is part of a novel series of [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indole derivatives .
Synthesis Analysis
The synthesis of this compound involves the migration of the cyclic amine moiety from the indole core to the arylsulfonyl group on indole . This process has led to the discovery of structurally diverse compounds .Molecular Structure Analysis
The molecular structure of this compound involves a 1-methylpiperidin-4-yl group attached to the 3-position of an indole ring . The B3LYP/cc-pVDZ basis set was used to optimize the best results for a similar compound .Scientific Research Applications
PET Ligand Development
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol and its derivatives are studied for their potential as positron emission tomography (PET) ligands. For example, compounds like Lu AA27122 (3i) have been identified as high-affinity α(1A)-adrenoceptor ligands, showing promise for brain penetration and suitability for PET imaging (Jørgensen et al., 2013).
Cholinesterase and Monoamine Oxidase Inhibition
These compounds also show promise as cholinesterase and monoamine oxidase dual inhibitors. This is particularly relevant in the context of neurodegenerative diseases, where such dual inhibition can be beneficial (Bautista-Aguilera et al., 2014).
Synthesis of Key Intermediates
The improved synthesis of variants of this compound, such as 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, demonstrates their utility as key intermediates in drug development, like in the synthesis of naratriptan hydrochloride for migraine treatment (Shashikumar et al., 2010).
Anticancer Potential
Novel derivatives of 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol are being explored for their cytotoxic activities against various cancer cell lines, highlighting their potential role in cancer therapy (Koksal et al., 2012).
Role in Cognitive Function
Derivatives of this compound have been investigated as 5-HT6 receptor antagonists, which are known to play a role in cognitive function, thereby providing potential therapeutic options for cognitive decline (Nirogi et al., 2015).
Neuroprotective Agents
Some indole derivatives, including those related to 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, have shown to be effective neuroprotective agents, particularly those that target N-methyl-D-aspartate (NMDA) receptors and exhibit antioxidant properties (Buemi et al., 2013).
properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-3,8-10,15,17H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNFADCGOAHBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206089 | |
Record name | BRL-54443 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
CAS RN |
57477-39-1 | |
Record name | 3-(1-Methyl-4-piperidinyl)-1H-indol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57477-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BRL-54443 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRL-54443 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRL-54443 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2DH1CHI0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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